[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader group of chemicals that have been synthesized for the study of their basic chemical properties and reactions. For instance, the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid through the reaction of chloroethyl and chloropropyl 3,4,5-trimethoxybenzoate with secondary amines represents a foundational chemical research application of related compounds (Frangatos, Kohan, & Chubb, 1960). This work laid the groundwork for understanding the chemical behavior and potential applications of such compounds in organic synthesis.
Spectroscopic and Structural Analysis
Further studies have focused on the detailed molecular structure, spectroscopic characterization, and electronic properties of similar compounds. For example, research on 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provided insights into their vibrational wavenumbers, molecular geometry, and electronic characteristics through FT-IR, single-crystal X-ray diffraction studies, and computational methods (Chidan Kumar et al., 2014). These analyses are crucial for understanding the electronic interactions within the molecule, which have implications for its reactivity and potential applications in material science and molecular electronics.
Molecular Complexes and Interaction Studies
The interactions between compounds like 2-(4-chloroanilino)-2-oxoethyl 3,4,5-trimethoxybenzoate and other molecules have also been a subject of interest. Studies have examined how these compounds form molecular complexes with aromatic monoamines, revealing the nature of charge-transfer and proton-transfer interactions (Matsunaga & Osawa, 1974). Understanding these interactions is essential for developing new materials with tailored electronic properties for sensors, organic electronics, and photovoltaic applications.
Biochemical and Environmental Transformations
Research has also explored the biochemical transformation and environmental fate of trimethoxybenzoates, shedding light on their potential biodegradation pathways and environmental impacts. For instance, the study of methanol production from aromatic acids by Pseudomonas putida illustrates the microbial degradation of trimethoxybenzoates and their role in the biogeochemical cycling of aromatic compounds (Donnelly & Dagley, 1980).
Mechanism of Action
Target of Action
It is related to 3,4,5-trimethoxybenzoate of catechin (tmbc), a semisynthetic catechin, which shows strong antiproliferative activity against malignant melanoma cells . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .
Mode of Action
The compound interacts with anionic phospholipid membranes, perturbing their physical properties . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer . The molecule is located in the interior of the anionic bilayer as monomer and small clusters reaching the carbonyl region of the phospholipid, where it also disturbs the intermolecular hydrogen bonding between neighboring lipids .
Biochemical Pathways
The related compound tmbc’s interaction with lipid bilayers could potentially affect various cellular processes, including signal transduction, membrane trafficking, and enzymatic activity .
Result of Action
The related compound tmbc shows strong antiproliferative activity against malignant melanoma cells , suggesting potential anticancer effects.
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLDBGHFZOFSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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